molecular formula C24H23N3O4S B2506428 N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-29-7

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2506428
CAS No.: 868155-29-7
M. Wt: 449.53
InChI Key: RJVMFOKPYFKGPF-UHFFFAOYSA-N
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Description

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique chemical structure, which contains various aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the formation of the pyrazolo[1,5-c][1,3]oxazine core. Key intermediates are synthesized through reactions involving aromatic substitution, cyclization, and condensation processes. Reaction conditions often require precise control of temperature, pH, and the use of specific solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may scale up these synthetic routes using advanced techniques like continuous flow chemistry, which ensures higher yields and better control over reaction parameters. The use of automated reactors and real-time monitoring systems enhances the efficiency and safety of large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Can be oxidized to form sulfone derivatives.

  • Reduction: : Reduction may lead to the formation of amine or alcohol functional groups.

  • Substitution: : Aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

Reagents such as strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles are commonly used. Conditions vary from room temperature to elevated temperatures, often requiring inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is utilized in the synthesis of novel compounds with potential pharmaceutical applications.

Biology and Medicine

Biologically, this compound shows promise in targeting specific enzymes or receptors, making it a candidate for drug development, particularly in areas like cancer treatment and neurological disorders. Its structural analogs can inhibit or modulate biological pathways, offering therapeutic potential.

Industry

In industry, its derivatives are explored for use in materials science, particularly in the development of polymers with specific mechanical or thermal properties.

Mechanism of Action

N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide exerts its effects by interacting with molecular targets such as enzymes and receptors. The interaction often involves binding to active sites or allosteric sites, altering the biological activity of these targets. Specific pathways influenced include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide: shares structural similarities with other compounds in the benzo[e]pyrazolo[1,5-c][1,3]oxazin family.

Uniqueness

With all that said, want to dive into one of these sections deeper?

Properties

IUPAC Name

N-[3-[5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-30-19-12-10-16(11-13-19)24-27-22(20-8-3-4-9-23(20)31-24)15-21(25-27)17-6-5-7-18(14-17)26-32(2,28)29/h3-14,22,24,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVMFOKPYFKGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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